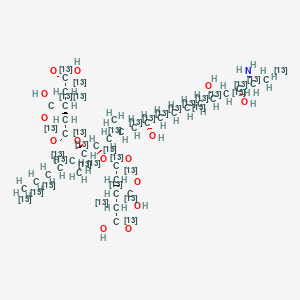
Fumonisin B1-13C34
描述
Fumonisin B1-13C34 是一种 13C 同位素标记的霉菌毒素 Fumonisin B1 的类似物。该化合物主要用作各种科学研究中的分析标准。 Fumonisin B1 本身是一种由镰刀菌属真菌产生的霉菌毒素,如串珠镰刀菌和增殖镰刀菌,它们通常感染玉米、小麦和其他谷物等作物 .
作用机制
Fumonisin B1-13C34 的作用机制涉及其抑制鞘氨醇 N-酰基转移酶(神经酰胺合酶),从而破坏鞘脂的生物合成。这种破坏导致细胞和组织中鞘氨醇的积累,导致氧化应激、凋亡和细胞毒性。 该化合物与鞘脂的结构相似性使其能够干扰其代谢,从而导致各种毒性作用 .
生化分析
Biochemical Properties
Fumonisin B1-13C34 plays a significant role in biochemical reactions by acting as a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase). This inhibition disrupts the de novo biosynthesis of sphingolipids, which are essential components of cell membranes and involved in various cellular processes . The compound interacts with enzymes such as ceramide synthase, leading to the accumulation of sphinganine and sphingosine, which are toxic to cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces DNA fragmentation and apoptosis in CV-1 cells at concentrations of 5 and 25 µM, respectively . The compound is cytotoxic to primary rat hepatocytes and induces hepatocyte nodule formation, a marker of cancer initiation, in rats . Additionally, it affects the biophysical properties, migration, and cytoskeletal structure of human umbilical vein endothelial cells, leading to increased reactive oxygen species (ROS) levels and altered mRNA expression of actin-binding proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of sphingolipid metabolism by inhibiting ceramide synthase . This inhibition leads to the accumulation of sphinganine and sphingosine, which interfere with cell signaling pathways and induce oxidative stress . The compound also activates endoplasmic reticulum (ER) stress and mitogen-activated protein kinases (MAPKs), modulates autophagy, and alters DNA methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent disruption of sphingolipid metabolism and sustained oxidative stress, leading to chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild oxidative stress and metabolic disruptions. At higher doses, it causes severe toxicity, including hepatotoxicity, nephrotoxicity, and increased risk of cancer initiation . The threshold effects and toxic responses are dose-dependent and vary across different animal species .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting sphingolipid metabolism. It interacts with enzymes such as ceramide synthase, carboxylesterase FumD, and aminotransferase FumI, leading to the degradation of fumonisins . The compound also influences metabolic flux and metabolite levels, contributing to the accumulation of toxic sphingoid bases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall bioavailability and toxicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s localization in these compartments is crucial for its role in disrupting sphingolipid metabolism and inducing cellular stress responses .
准备方法
合成路线和反应条件: Fumonisin B1-13C34 的制备涉及将 13C 同位素掺入 Fumonisin B1 分子中。这通常通过化学合成实现,其中分子中的碳原子被其 13C 同位素对应物取代。 该过程涉及多个步骤,包括使用乙腈和水作为溶剂 .
工业生产方法: this compound 的工业生产是在大规模使用先进的色谱技术进行的。该化合物从接种了串珠镰刀菌的玉米培养物中提取。提取过程涉及使用乙腈/水(50:50,v/v)并使用 MAX 柱进行纯化。 然后将纯化的化合物进行色谱制备程序,以去除杂质并获得高纯度的 this compound .
化学反应分析
反应类型: Fumonisin B1-13C34 经历各种化学反应,包括氧化、还原和取代。 这些反应对于其在分析研究中的应用以及了解其在不同环境中的行为至关重要 .
常用试剂和条件: this compound 反应中使用的常用试剂包括乙腈、水和各种色谱溶剂。 这些反应的条件经过仔细控制,以确保化合物的稳定性和纯度 .
形成的主要产物: this compound 反应形成的主要产物主要是其氧化、还原或取代衍生物。 这些产物用于进一步的分析研究,以了解该化合物的特性和行为 .
科学研究应用
Fumonisin B1-13C34 在科学研究中具有广泛的应用。它用作分析标准,用于使用液相色谱-串联质谱法 (LC-MS/MS) 等技术测定各种样品中 Fumonisin B1 的含量。 该化合物还用于与食品产品毒性和污染相关的研究,以及对抑制鞘氨醇 N-酰基转移酶(神经酰胺合酶)和破坏从头鞘脂生物合成的研究 .
相似化合物的比较
Fumonisin B1-13C34 由于其 13C 同位素标记而具有独特性,这使其成为分析研究中不可估量的工具。类似的化合物包括其他伏马菌素,如伏马菌素 B2 和伏马菌素 B3,它们也是由镰刀菌属真菌产生的。 This compound 因其在同位素标记研究中的特定应用及其作为分析标准的应用而脱颖而出 .
类似化合物
- Fumonisin B1
- Fumonisin B2
- Fumonisin B3
属性
IUPAC Name |
2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBUBMSSQKOIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861237 | |
| Record name | 2,2'-{(19-Amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline] | |
| Record name | Fumonisin B1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in methanol | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V56 446 | |
| Record name | FUMONISIN B1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fumonisins are inhibitors of the biosynthesis of sphingosine and more complex sphingolipids. In eucaryotic cells, fumonisin inhibition of sphingolipid biosynthesis is a result of inhibition of the enzyme ceramide synthase. Large increase in free sphinganine concentration in plant and animal cells are observed within a few hours after exposure to fumonisins and/or Alternaria toxins (AAL-toxins). Some of the sphinganine is metabolized to other bioactive intermediates, and some is released from cells. In animals, free sphinganine accumulates in tissues and quickly appears in blood and urine. Free sphingoid bases are toxic to most cells, and complex sphingolipids are essential for normal cell growth. Fumonisin B1 stimulates sphinganine-dependent DNA synthesis in Swiss 3T3 cells, but is mitoinhibitory in other cell types. In cultured cells the accumulation of bioactive long-chain sphingoid bases and depletion of complex sphingolipids are clearly contributing factors in growth inhibition, increased cell death, and (in Swiss 3T3 cells) mitogenicity of fumonisins. While disruption of sphingolipid metabolism directly affects cells, it may indirectly affect some tissues. For example, fumonisin B1 impairs the barrier function of endothelial cells in vitro. Adverse effects on endothelial cells could indirectly contribute to the neurotoxicity and pulmonary edema caused by fumonisins. It is hypothesized that fumonisin-induced changes in the sphingolipid composition of target tissues could directly or indirectly contribute to all Fusarium moniliforme-associated diseases., Fumonisins are inhibitors of sphinganine (sphingosine) N-acyltransferase (ceramide synthase) in vitro, and exhibit competitive-type inhibition with respect to both substrates of this enzyme (sphinganine and fatty acyl-CoA). Removal of the tricarballylic acids from fumonisin B1 reduces the potency by at least 10 fold; and fumonisin A1 (which is acetylated on the amino group) is essentially inactive. Studies with diverse types of cells (hepatocytes, neurons, kidney cells, fibroblasts, macrophages, and plant cells) have established that fumonisin B1 not only blocks the biosynthesis of complex sphingolipids; but also, causes sphinganine to accumulate. Some of the sphinganine is metabolized to the 1-phosphate and degraded to hexadecanal and ethanolamine phosphate, which is incorporated into phosphatidylethanolamine. Sphinganine is also released from cells and, because it appears in blood and urine, can be used as a biomarker for exposure. The accumulation of these bioactive compounds, as well as the depletion of complex sphingolipids, may account for the toxicity, and perhaps the carcinogenicity, of fumonisins., Fumonisin B1 produced by the fungus Fusarium moniliforme is a member of a new class of sphinganine analogue mycotoxins that occur widely in the food chain. Epidemiological studies associate FB1 with human sophageal cancer in China and South Africa. FB1 also causes acute pulmonary edema in pigs and equine leucoencephalomalacia. This disease is thought to be a consequence of inhibition by FB1 of cellular ceramide synthesis in cells. To investigate further on this pathogenesis, the effect of FB1 was studied on cell viability (3 to 54 uM of FB1), protein (2.5 to 20 uM of FB1) and DNA syntheses (2.5 to 50 uM of FB1), and cellular cycle (3 to 18 uM of FB1) of rat C6 glioma cells after 24 hr incubation. The results of the viability test show that FB1 induces 10 2% and 47 4% cell death with, respectively, 3 and 54 uM, in C6 cells. This cytotoxicity induced by FB1 was efficiently prevented when the cells were preincubated 24 hr with vitamin E (25 uM). FB1 displays epigenetic properties since it induced hypermethylation of the DNA (9-18 uM). Inhibition of protein synthesis was observed with FB1 with an IC50 of 6 M showing that C6 glioma cells are very sensitive to FB1; however, the synthesis of DNA was only slightly inhibited, up to 20 uM of FB1. The flow cytometry showed that the number of cells in phase S decreased significantly as compared to the control p = 0.01 from 18.7 2.5% to 8.1 1.1% for 9 uM FB1. The number of cells in phase G2/uM increased significantly as compared to the control (p 0.05) from 45.7 0.4% to 54.8 1.1% for 9 uM FB1, whereas no change occurs in the number of cells in the phase G0/G1. These results show that cytotoxic concentrations of FB1 induce cellular cycle arrest in phase G2/uM in rat C6 glioma cells possibly in relation with genotoxic events., The molecular mechanism of action of fumonisins is not known; however, these compounds bear a remarkable structural similarity to sphingosine, the long-chain (sphingoid) base backbone of sphingomyelin, cerebrosides, sulfatides, gangliosides and other sphingolipids. Sphingolipids are thought to be involved in the regulation of cell growth, differentiation and neoplastic transformation through participation in cell-cell communication and cell-substratum interactions and possibly through interactions with cell receptors and signalling systems. Incubation of rat hepatocytes with fumonisins B1 and B2 inhibited incorporation of (14)C serine into the sphingosine moiety of cellular sphingolipids, at an IC50 of 0.1 uM. In contrast, fumonisin B1 increased the amount of the biosynthetic intermediate, sphinganine, which suggests that fumonisins inhibit the conversion of (14)C-sphinganine to N-acyl-(14)C-sphinganines, a step that is thought to precede introduction of the 4,5-trans double bond of sphingosine. In agreement with this mechanism, fumonisin B1 inhibited the activity of sphingosine N-acyltransferase (ceramide synthase) in rat liver microsomes, with 50% inhibition at approximately 0.1 uM, and reduced the conversion of (3)H-sphingosine to (3)H-ceramide by intact hepatocytes. Fumonisin B1 (1 uM) almost completely inhibited (14)C sphingosine formation by hepatocytes. | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V56 456 (1993) | |
| Record name | FUMONISIN B1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Powder | |
CAS No. |
116355-83-0, 1217458-62-2 | |
| Record name | Fumonisin B1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1217458-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUMONISIN B1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fumonisin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


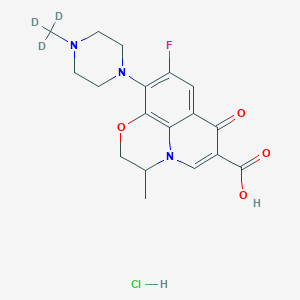
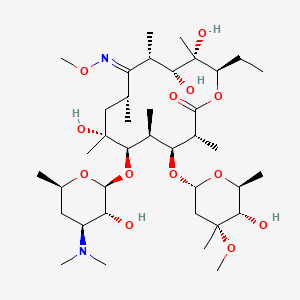
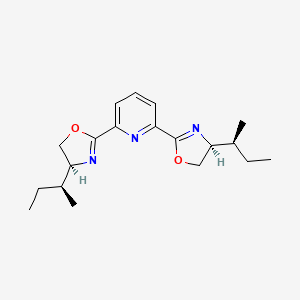
![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)
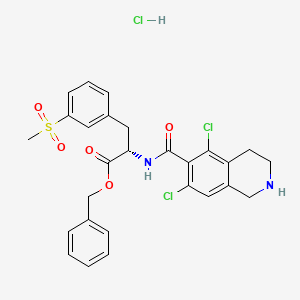
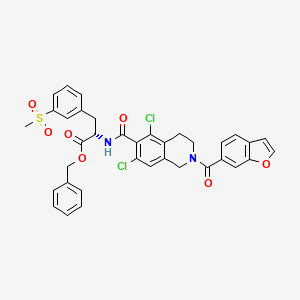
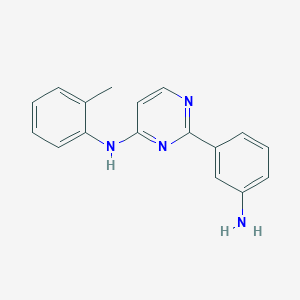


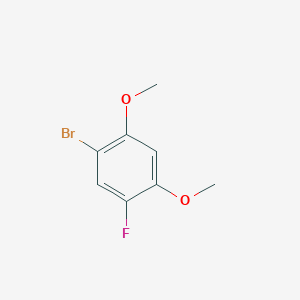
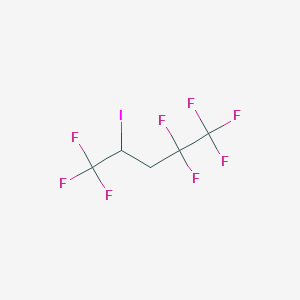
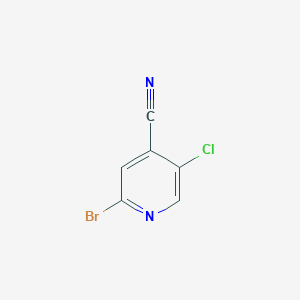
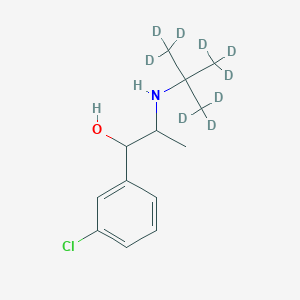
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
